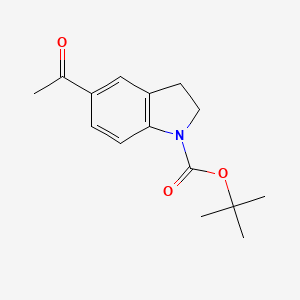

tert-Butyl 5-acetylindoline-1-carboxylate

Description

tert-Butyl 5-acetylindoline-1-carboxylate is a protected indoline derivative featuring an acetyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Indoline derivatives are widely used as intermediates in pharmaceutical synthesis due to their versatility in functionalization and stability under diverse reaction conditions. The Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions, while the acetyl moiety provides a reactive site for further derivatization (e.g., condensation or reduction reactions) .

The molecular formula of this compound is inferred as C15H19NO3, with a molecular weight of 261.32 g/mol. Its synthesis likely involves acetylation of a hydroxyindoline precursor or direct substitution on a pre-functionalized indoline scaffold, analogous to methods described for tert-Butyl 6-hydroxyindoline-1-carboxylate (e.g., using potassium carbonate in DMF or catalytic hydrogenation) .

Properties

IUPAC Name |

tert-butyl 5-acetyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYBBNRQVHRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-acetylindoline-1-carboxylate typically involves the following steps:

Formation of Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 5-position.

tert-Butyl Protection: Finally, the carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 5-acetylindoline-1-carboxylate can undergo oxidation reactions to form corresponding indole derivatives.

Reduction: The compound can be reduced to form various reduced indoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Indole derivatives.

Reduction: Reduced indoline derivatives.

Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 5-acetylindoline-1-carboxylate has the molecular formula and a molecular weight of approximately 259.30 g/mol. The compound features an indoline structure with a tert-butyl ester group, enhancing its lipophilicity and stability. Its unique bicyclic system contributes to its diverse chemical reactivity, making it a valuable building block in synthetic organic chemistry.

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its indoline framework is associated with numerous biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Table 1: Biological Activities of Related Indoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Tert-butyl 5-aminoindoline-1-carboxylate | Anticancer | |

| Tert-butyl 5-formyloxyindoline-1-carboxylate | Antimicrobial | |

| Tert-butyl indole-3-carboxylic acid | Neuroprotective |

Mechanism of Action Studies

Research indicates that this compound interacts with specific biological targets, providing insights into its mechanism of action. For instance, studies have shown that this compound can influence cell signaling pathways involved in cancer progression, making it a focus for further pharmacological investigations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in various cancer cell lines. The results demonstrated significant cytotoxic effects, with an IC50 value indicating potent activity against breast cancer cells. This highlights its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound using animal models. The compound exhibited a marked reduction in inflammatory markers, suggesting its efficacy in treating conditions such as arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 5-acetylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl group and the indoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Acetyl vs. Hydroxyl (Indoline Core)

The acetyl group in this compound introduces a ketone functional group, enabling reactions such as nucleophilic additions or condensations to form hydrazones or imines.

Acetyl vs. Trifluoromethyl (Indole Core)

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate (CAS 351500-12-4) features a trifluoromethyl group, which enhances metabolic stability and lipophilicity in drug candidates. The acetyl group, while less electron-withdrawing, offers a versatile site for further functionalization in medicinal chemistry .

Acetyl vs. Halogen/Boronate (Indoline Core)

Halogenated analogs like tert-Butyl 5-bromoindoline-1-carboxylate (CAS 885272-46-8) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the boronate ester in CAS 905273-91-8 facilitates carbon-carbon bond formation in bioconjugation . The acetyl group’s ketone functionality is less reactive in metal-catalyzed couplings but serves as a handle for bioorthogonal chemistry.

Core Structure Differences: Indoline vs. Indole

Indoline derivatives (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) possess a partially saturated ring, conferring conformational flexibility and stability under basic conditions. Indole analogs (e.g., tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate) retain aromaticity, enhancing π-π stacking interactions in drug-receptor binding .

Pharmacological and Industrial Relevance

Indoline and indole carboxylates are critical intermediates in drug discovery. For example:

Biological Activity

Tert-butyl 5-acetylindoline-1-carboxylate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on various aspects such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Additionally, it reviews relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , an acetyl group , and an indoline core , contributing to its unique chemical properties. The structure can be represented as follows:

The presence of the acetyl group enhances the reactivity of this compound compared to other indole derivatives, making it a subject of interest in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly significant in the context of developing new antimicrobial agents amid rising antibiotic resistance. Studies have shown that compounds with indole structures can effectively inhibit bacterial growth .

Antitumor Activity

The compound has also demonstrated antitumor properties in several studies. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15.3 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.8 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent . It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases, including arthritis and neurodegenerative disorders .

Table 2: Cytokine Inhibition Data

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 40 |

| IL-6 | 50 | 30 |

| IL-1β | 50 | 35 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study conducted on various indole derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against these strains .

- Antitumor Mechanism Investigation : Research involving cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

- Anti-inflammatory Response : In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in TNF-α levels, suggesting its potential use in managing inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.